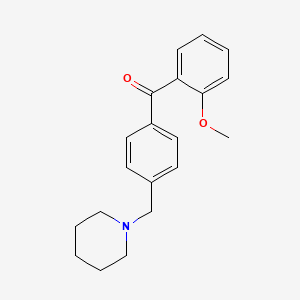

2-Methoxy-4'-piperidinomethyl benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-8-4-3-7-18(19)20(22)17-11-9-16(10-12-17)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNOEGQBQUASCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642675 | |

| Record name | (2-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-99-5 | |

| Record name | (2-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methoxy 4 Piperidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Published experimental NMR data for 2-Methoxy-4'-piperidinomethyl benzophenone (B1666685), which is essential for assigning the proton (¹H) and carbon (¹³C) signals, is not available.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A literature search did not yield any experimental data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound. This information is critical for establishing connectivity between protons and carbons, and for confirming the specific substitution pattern of the benzophenone core and the piperidinomethyl group.

Dynamic NMR Studies for Conformational Analysis

There is no information available regarding dynamic NMR (DNMR) studies on this molecule. Such studies would be necessary to investigate the conformational dynamics, such as the rotation around the aryl-carbonyl bonds or the inversion of the piperidine (B6355638) ring, but this research has not been made publicly available.

Solid-State NMR Spectroscopy for Polymorph Characterization

No solid-state NMR (ssNMR) studies have been published for 2-Methoxy-4'-piperidinomethyl benzophenone. This technique is used to analyze the compound in its solid form and is crucial for identifying and characterizing different crystalline forms (polymorphs), but no such data is accessible.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

While FT-IR and Raman spectroscopy are standard techniques for identifying functional groups, specific, verified spectra for this compound are not present in the scientific literature. Without experimental spectra, a detailed analysis of the vibrational modes corresponding to the ketone, ether, and piperidine functionalities cannot be performed.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Detailed mass spectrometry analysis, including fragmentation pathways, has not been published for this compound.

High-Resolution Mass Spectrometry (HRMS)

There is no published High-Resolution Mass Spectrometry (HRMS) data, which would be required to confirm the exact molecular formula (C₂₀H₂₃NO₂) by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to deduce the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of this compound, with a molecular weight of 323.42 g/mol , would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of benzophenone derivatives is often characterized by cleavages at the carbonyl group and within the substituent groups. For this compound, the primary fragmentation pathways would likely involve the piperidinomethyl and methoxy (B1213986) moieties. A plausible fragmentation pathway could involve the initial loss of the piperidinomethyl group, leading to a significant fragment ion. Further fragmentation might then occur on the methoxy-substituted ring.

Table 1: Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 324.19 [M+H]⁺ | 227.08 | 97.11 | Piperidinomethyl radical |

| 324.19 [M+H]⁺ | 135.04 | 189.15 | C13H11O fragment |

| 324.19 [M+H]⁺ | 98.10 | 226.09 | Methoxybenzoyl fragment |

This table is illustrative and based on general fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which are directly related to its chromophoric system. The benzophenone core is a well-established chromophore, and its absorption characteristics are modulated by the nature and position of substituents on its phenyl rings. researchgate.net

The electronic spectrum of benzophenone derivatives typically displays absorptions corresponding to n→π* and π→π* transitions. acs.org The methoxy group, being an electron-donating group, and the piperidinomethyl group can influence the energy of these transitions, often leading to shifts in the absorption maxima (λmax). acs.org Studies on other benzophenone derivatives have shown that the addition of substituents can cause a red shift (bathochromic shift) in the absorption spectrum. acs.org For example, the presence of alkylamino substituents at the para position has been shown to shift the absorption from the UVB to the UVA region. acs.org

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show strong absorption bands in the UVA and UVB regions. The exact λmax and molar absorptivity (ε) values would need to be determined experimentally.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~250-260 | >10,000 | π→π |

| Ethanol | ~330-350 | >100 | n→π |

This table presents expected values based on the UV-Vis spectra of structurally related benzophenone derivatives. acs.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Growing a suitable single crystal of this compound would allow for its detailed structural analysis by single crystal X-ray diffraction. This analysis would reveal the precise spatial orientation of the methoxy-substituted phenyl ring relative to the piperidinomethyl-substituted phenyl ring. In many benzophenone derivatives, the phenyl rings are twisted out of the plane of the carbonyl group. researchgate.netbgu.ac.ilnih.gov The dihedral angles between the phenyl rings and the carbonyl plane are key structural parameters.

The crystal structure would also elucidate any intramolecular hydrogen bonding, for instance, between the carbonyl oxygen and any available protons on the piperidinomethyl group, although this is less likely. Intermolecular interactions, such as C-H···O or π-π stacking, which dictate the crystal packing, would also be identified. nih.gov

Table 3: Representative Crystallographic Parameters for a Benzophenone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.28 |

| b (Å) | 12.12 |

| c (Å) | 7.99 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This data is for the stable α-form of unsubstituted benzophenone and serves as an example of the type of information obtained. ebi.ac.uk

Powder X-ray diffraction (PXRD) is a valuable tool for characterizing the crystalline nature of a bulk sample and for identifying different crystalline phases, or polymorphs. ucmerced.edunih.gov Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzophenone derivatives. researchgate.netbgu.ac.ilnih.gov Different polymorphs can exhibit different physical properties.

A PXRD pattern of a crystalline powder of this compound would show a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are unique to a particular crystalline phase. researchgate.netresearchgate.net By comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal X-ray diffraction data, the crystalline phase of the bulk material can be confirmed. researchgate.net Furthermore, PXRD is instrumental in studying polymorphic transformations that might occur under different conditions such as temperature or pressure.

Table 4: Representative Powder X-ray Diffraction Peaks for a Benzophenone Sample

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 15.8 | 5.60 | 100 |

| 20.1 | 4.41 | 85 |

| 23.5 | 3.78 | 70 |

| 26.7 | 3.33 | 95 |

| 31.8 | 2.81 | 60 |

This table shows hypothetical PXRD data. The actual peak positions and intensities would be specific to the crystalline form of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Methoxy 4 Piperidinomethyl Benzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group within the benzophenone framework serves as a primary site for chemical reactions, characterized by its electrophilicity. However, its reactivity is significantly modulated by the steric and electronic effects of the attached phenyl rings.

Nucleophilic Addition Reactions

The carbonyl carbon of 2-Methoxy-4'-piperidinomethyl benzophenone is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the carbon's hybridization from sp² to sp³. masterorganicchemistry.com The general reactivity of the benzophenone core is sterically hindered by the two bulky phenyl substituents, making it less reactive towards nucleophiles than simpler ketones like acetophenone.

The electronic nature of the substituents on the phenyl rings further influences the carbonyl group's electrophilicity. The methoxy (B1213986) group at the 2-position is electron-donating through resonance, which slightly deactivates the carbonyl group towards nucleophilic attack by increasing the electron density on that ring. Similarly, the piperidinomethyl group at the 4'-position is generally considered to be weakly electron-donating through an inductive effect, which also contributes to a slight reduction in the carbonyl's electrophilicity compared to unsubstituted benzophenone.

Despite this reduced reactivity, strong nucleophiles such as Grignard reagents and organolithium compounds readily add to the carbonyl carbon to form tertiary alcohols. Weaker nucleophiles, such as sodium bisulfite, which typically form addition products with many ketones, often fail to react with sterically hindered benzophenones. zenodo.org The addition of benzylboronic acid pinacol (B44631) ester to activated ketones has been demonstrated, with electron-withdrawing groups on the ketone enhancing reactivity; conversely, the electron-donating groups in this compound would be expected to decrease the rate of such additions. nih.gov

Table 1: Representative Nucleophilic Addition Reactions on Benzophenone Derivatives

| Electrophile | Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Benzophenone | Phenylmagnesium bromide | Grignard Reagent, Diethyl ether, then H₃O⁺ | Triphenylmethanol | |

| 2,2,2-Trifluoroacetophenone | Benzylboronic acid pinacol ester | DABCO, Toluene, 80 °C | Tertiary Alcohol | nih.gov |

| Benzophenone | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Room Temp | Secondary Alcohol | chemistry-online.comsciencing.com |

| Benzophenone | Sodium bisulfite (NaHSO₃) | Aqueous solution | No reaction | zenodo.org |

Reduction and Oxidation Pathways

Reduction Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding (2-methoxyphenyl)(4-(piperidin-1-ylmethyl)phenyl)methanol. A common and efficient reagent for this transformation is sodium borohydride (NaBH₄). zenodo.orgchemistry-online.com This reduction is highly selective for aldehydes and ketones and is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. zenodo.orgsciencing.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. sciencing.com An excess of the reducing agent is often used to ensure the complete reduction of the carbonyl group. zenodo.orgzenodo.org

Table 2: Examples of Benzophenone Reduction

| Substrate | Reagent | Solvent | Yield | Ref. |

| Benzophenone | Sodium Borohydride (NaBH₄) | Methanol | 70-95% | zenodo.orgstudylib.net |

| Benzophenone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, then H₃O⁺ | High | |

| Benzophenone | Sodium metal | THF | Diphenylketyl radical anion | wikipedia.org |

Oxidation Pathways

Ketones are generally resistant to oxidation under mild conditions. However, the benzophenone moiety can undergo oxidative cleavage under specific, more forceful conditions. One such reaction is the Baeyer-Villiger oxidation, which utilizes a peroxyacid (e.g., peroxyacetic acid) to convert a ketone into an ester. doubtnut.com In the case of an unsymmetrical benzophenone like the title compound, this reaction could theoretically yield two different ester products.

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the degradation of the benzophenone structure. Studies on the related compound benzophenone-3 have shown that oxidation with KMnO₄ involves processes such as hydroxylation and cleavage of the carbon-carbon bridge bond between the carbonyl and a phenyl ring. nih.gov It is also plausible that other parts of the molecule, such as the benzylic C-H bonds of the piperidinomethyl group, could be more susceptible to oxidation than the ketone itself.

Reactivity of the Piperidine (B6355638) Nitrogen Moiety

The secondary amine nitrogen of the piperidine ring is a key reactive center, functioning as both a nucleophile and a base.

Alkylation and Acylation Reactions

As a typical secondary amine, the piperidine nitrogen is nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides, such as benzyl (B1604629) chloride, in a nucleophilic substitution reaction (typically SN2). chemicalforums.com This reaction leads to the formation of a tertiary amine, and if an excess of the alkylating agent is used, it can proceed to form a quaternary ammonium (B1175870) salt. researchgate.net The reaction rate is influenced by the solvent and the nature of the alkylating agent. chemicalforums.comrsc.org The presence of a base like potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction, which can otherwise protonate the starting amine and slow the reaction down. researchgate.net

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of an N-acylpiperidine, which is an amide. This reaction is typically rapid and proceeds in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Table 3: Representative Reactions of the Piperidine Nitrogen

| Reaction Type | Reagent | Conditions | Product Type | Ref. |

| N-Alkylation | Benzyl chloride | K₂CO₃, Ethanol, 80°C (Microwave) | N-benzylpiperidine derivative | chemicalforums.com |

| N-Alkylation | Methyl Iodide | Acetonitrile (B52724), Room Temp | N-methylpiperidinium iodide | researchgate.net |

| N-Acylation | Acetyl Chloride | Triethylamine (B128534), DCM | N-acetylpiperidine derivative | |

| Enamine Formation | Cyclohexanone | Toluene, Dean-Stark trap | Enamine |

Protonation Equilibria and Basicity Studies

The piperidine nitrogen possesses a lone pair of electrons, making it a significant Brønsted-Lowry base. In the presence of an acid, this nitrogen is protonated to form a piperidinium (B107235) cation. The basicity of piperidine is quantified by the pKₐ of its conjugate acid, which is approximately 11.22. ijnrd.org

Table 4: pKₐ Values of Piperidine and Related Derivatives

| Compound | pKₐ of Conjugate Acid | Ref. |

| Piperidine | 11.22 | ijnrd.org |

| N-Methylpiperidine | 10.08 | |

| 4-Phenylpiperidine | ~9.4 | |

| 3,3-Difluoropiperidine | 7.55 | researchgate.net |

| Piperidine with substituent (electronegativity 3.4) | 8.28 | askfilo.comsarthaks.com |

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) attached to the benzophenone core is an ether linkage that significantly influences the reactivity of its associated aromatic ring and can itself be a site of reaction under harsh conditions.

The methoxy group acts as a strong activating group in electrophilic aromatic substitution reactions. This is due to its powerful electron-donating resonance effect (+R), which outweighs its weak inductive electron-withdrawing effect (-I). msu.edu This activation increases the nucleophilicity of the benzene (B151609) ring, making it much more reactive towards electrophiles than unsubstituted benzene. msu.edu The methoxy group directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the para position relative to the methoxy group is occupied by the carbonyl function. The ortho positions are sterically hindered, which may reduce the rate of substitution at these sites.

While the aryl ether linkage is generally stable, it can be cleaved under vigorous conditions. Strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃) are commonly used for this purpose, converting the aryl methyl ether into a phenol (B47542). nih.govresearchgate.net The reaction with BBr₃ is thought to proceed via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2-type mechanism. pearson.com Recent computational studies suggest a more complex mechanism where one equivalent of BBr₃ may cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

Table 5: Conditions for Aryl Methyl Ether Cleavage

| Reagent | Conditions | Product | Ref. |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758), -78 °C to Room Temp | Phenol | nih.govnih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Phenol | researchgate.net |

| Tris(pentafluorophenyl)borane / Silyl Hydride | Ambient Temperature, then 1% HCl/EtOH | Phenol | researchgate.net |

| Pyridinium (B92312) Hydrochloride | 180-200 °C (Melt) | Phenol |

Demethylation Strategies

The cleavage of the methyl ether in this compound to its corresponding phenol is a critical transformation. Several established methods for the demethylation of aryl methyl ethers can be applied, with varying degrees of severity and selectivity.

Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a premier reagent for cleaving aryl methyl ethers due to its high reactivity, often allowing for reactions at or below room temperature. chem-station.commdma.ch The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comorgsyn.org The reaction typically proceeds in an inert solvent like dichloromethane. commonorganicchemistry.com Given the presence of other Lewis basic sites in the target molecule (the piperidine nitrogen and the carbonyl oxygen), a stoichiometric amount of BBr₃, or even an excess, would likely be necessary to ensure complete demethylation. mdma.ch

Another potent Lewis acid, aluminum chloride (AlCl₃), can also be employed for O-demethylation, although it generally requires higher temperatures compared to BBr₃. chem-station.com

Alternatively, strong Brønsted acids such as hydrobromic acid (HBr), often in acetic acid, can effect demethylation at elevated temperatures. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Potential Challenges with the Target Molecule |

| BBr₃ | Dichloromethane, -78°C to room temperature | High reactivity, mild conditions | Potential for complexation with other basic sites (piperidine, carbonyl) |

| AlCl₃ | Dichloromethane or other solvents, heating may be required | Less reactive than BBr₃, potentially more selective | May require harsher conditions, potential for side reactions |

| HBr | Acetic acid, ~130°C | Cost-effective | Harsh conditions, potential for acid-catalyzed side reactions |

Aromatic Substitution Reactions on the Methoxy-Substituted Ring

The methoxy group (-OCH₃) on one of the phenyl rings is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. askfilo.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the attack of an electrophile. askfilo.com The increased electron density is most pronounced at the ortho and para positions. askfilo.com

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile would be directed primarily to the positions ortho and para to the methoxy group. The high reactivity of anisole (B1667542) (methoxybenzene) often necessitates milder reaction conditions to avoid polysubstitution. libretexts.org

The other substituent on this ring is the 4'-piperidinomethylbenzoyl group. The benzoyl portion is an electron-withdrawing group, which deactivates the ring it is directly attached to. However, its electronic influence on the second (methoxy-substituted) ring is transmitted through the carbonyl linkage. This entire group will exert a deactivating, meta-directing influence on the methoxy-substituted ring, but the powerful activating effect of the methoxy group will dominate the regioselectivity, favoring substitution at the ortho and para positions relative to the methoxy group.

Investigations into Reaction Kinetics and Thermodynamics of this compound Transformations

For the catalytic hydrogenation of the benzophenone core to the corresponding benzhydrol, studies on benzophenone itself show the reaction rate can be first-order with respect to hydrogen pressure and catalyst loading, but zero-order with respect to the benzophenone concentration. acs.orgepa.gov The activation energy for the catalytic hydrogenation of benzophenone has been reported to be 56 kJ/mol. acs.orgepa.gov A Langmuir-Hinshelwood mechanism, where adsorbed benzophenone reacts with hydrogen from the liquid phase, has been proposed. acs.orgepa.gov

Thermodynamic data for benzophenone, such as its enthalpy of formation, are known and provide a baseline for estimating the thermodynamics of its derivatives. anl.govchemeo.com

Solvent Effects on Reactivity and Reaction Mechanisms of this compound

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound.

In Friedel-Crafts acylation reactions, which could be a method to synthesize the parent benzophenone structure, the solvent polarity can influence the reactivity of the electrophile and the stability of intermediates. numberanalytics.comstackexchange.com Solvents with high dielectric constants, like nitrobenzene, can stabilize charged intermediates, potentially leading to faster reaction rates compared to non-polar solvents like hexane. numberanalytics.com The choice of solvent can also affect the regioselectivity of the reaction. stackexchange.com

For catalytic hydrogenation of the carbonyl group, the choice of solvent is also crucial. For example, in the hydrogenation of benzophenone, 2-propanol has been found to be an effective solvent. acs.org The selectivity of the hydrogenation, for instance, to the alcohol (benzhydrol) versus over-reduction to the methylene (B1212753) group (diphenylmethane), can be highly dependent on the solvent used. researchgate.net

In nucleophilic aromatic substitution reactions, polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free and reactive. The solubility of the reactants and intermediates in different solvents will also play a critical role in the reaction's progress.

Catalytic Transformations Involving this compound as a Substrate or Precursor

The carbonyl group of the benzophenone core is a prime site for catalytic transformations, most notably catalytic hydrogenation. A variety of catalysts can be employed for the reduction of benzophenone to benzhydrol. Raney nickel is an effective and selective catalyst for this transformation at lower temperatures. acs.org Other catalysts include palladium on various supports (e.g., Pd/C, Pd/BaSO₄) and platinum on carbon (Pt/C). acs.orgepa.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be tuned to favor the formation of the alcohol or to promote further reduction to the diphenylmethane (B89790) derivative. researchgate.netgoogle.com Some catalytic systems have been developed to achieve high selectivity for the benzhydrol product. google.com

The piperidine moiety can also participate in catalytic reactions. For example, the C-N bond could potentially be cleaved under certain hydrogenolysis conditions, although this would typically require harsh conditions. More likely, the piperidine nitrogen could act as a directing group or a ligand in certain transition metal-catalyzed reactions.

Computational Chemistry and Theoretical Studies of 2 Methoxy 4 Piperidinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. scialert.netnih.gov DFT methods calculate the total energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. For 2-Methoxy-4'-piperidinomethyl benzophenone (B1666685), DFT calculations can elucidate key aspects of its electronic structure.

A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations. tandfonline.comchemrxiv.org When paired with an appropriate basis set, like 6-31G(d,p), this method can provide reliable predictions of molecular geometry, vibrational frequencies, and electronic properties. Studies on related benzophenone derivatives have successfully employed DFT to understand ground state properties and electronic transitions. scialert.netchemrxiv.org For 2-Methoxy-4'-piperidinomethyl benzophenone, DFT would be instrumental in analyzing the influence of the electron-donating methoxy (B1213986) group and the bulky piperidinomethyl substituent on the electronic environment of the benzophenone core.

Illustrative DFT Calculation Parameters for this compound:

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) researchgate.netresearchgate.net |

| Solvation Model | IEF-PCM (Methanol) mdpi.com |

This table is for illustrative purposes and represents a typical setup for DFT calculations on an organic molecule.

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely on first principles without the use of experimental data. numberanalytics.comnumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy, with computational cost increasing with the level of theory. numberanalytics.com

The choice of basis set is critical for the accuracy of ab initio calculations. chemistryviews.orgsciengine.com A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, like 6-31G*, and Dunning's correlation-consistent basis sets, such as cc-pVDZ, are commonly used. researchgate.netnumberanalytics.com For a molecule like this compound, a split-valence basis set with polarization and diffuse functions (e.g., 6-31+G(d,p)) would be appropriate to accurately describe the electronic distribution, especially around the heteroatoms (oxygen and nitrogen). sciengine.com While computationally more demanding than DFT, high-level ab initio calculations can serve as a benchmark for validating results from more approximate methods.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the piperidinomethyl group and the rotational freedom around the bonds connecting the phenyl rings to the carbonyl group mean that this compound can adopt multiple conformations. Understanding this conformational landscape is crucial as it can influence the molecule's biological activity and physical properties.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of flexible molecules. acs.orgtandfonline.com These methods use classical physics-based force fields to calculate the energy of a molecule as a function of its geometry. By systematically rotating the flexible bonds, a potential energy map can be generated, identifying low-energy, stable conformers. For ortho-substituted benzophenones, studies have shown that electrostatic interactions play a significant role in determining the relative stability of different conformers. sci-hub.se

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can track the movements of atoms, revealing how the molecule explores different conformations and how it interacts with its environment, such as a solvent. nih.govrsc.org For this compound, MD simulations could reveal the preferred orientations of the methoxy and piperidinomethyl groups and the dihedral angles between the phenyl rings.

Illustrative Conformational Dihedral Angles for this compound:

| Dihedral Angle | Predicted Value (Degrees) |

| C(aryl)-C(aryl)-C(carbonyl)-O | ~30-40 |

| C(aryl)-C(carbonyl)-C(aryl)-C(aryl) | ~35-45 |

| C(aryl)-CH2-N-C(piperidine) | ~60 (gauche) or ~180 (anti) |

This table presents hypothetical, yet plausible, dihedral angles for a stable conformation of the molecule based on studies of similar structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can predict spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting chemical shifts. acs.orgrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be estimated. acs.orgacs.org These predictions can be invaluable for assigning signals in complex spectra and for confirming the structure of a synthesized compound. rsc.org

The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comacs.orgfaccts.denih.gov This method calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths. mdpi.comfaccts.de For this compound, TD-DFT calculations could predict the wavelengths of the n→π* and π→π* transitions characteristic of the benzophenone chromophore and how they are influenced by the substituents. nih.gov Studies on benzophenone and its derivatives have shown that TD-DFT can successfully predict shifts in absorption maxima due to solvent effects and substitution. scialert.netnih.gov

Illustrative Predicted Spectroscopic Data for this compound:

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl C | 195-200 ppm |

| ¹H NMR | Methoxy H | 3.8-4.0 ppm |

| UV-Vis | λmax (n→π) | ~340-360 nm |

| UV-Vis | λmax (π→π) | ~270-290 nm |

This table contains hypothetical data based on typical values for benzophenone derivatives.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. github.ionumberanalytics.commit.edu

For this compound, one might investigate its synthesis via a Friedel-Crafts acylation or its potential metabolic pathways. oregonstate.edu Computational methods can be used to model the structures of proposed intermediates and transition states. ucsb.edu The energy barriers (activation energies) calculated for different pathways can indicate which route is kinetically favored. For example, in the photoreduction of benzophenone, a well-studied reaction, computational methods could be used to explore the triplet excited state and the hydrogen abstraction step. youtube.com

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules, including biological targets like receptors and enzymes. researchgate.netnumberanalytics.comnumberanalytics.com Quantum chemical calculations can provide detailed information about the charge distribution through various analysis methods.

A Molecular Electrostatic Potential (MEP) map is a particularly insightful visualization that shows the electrostatic potential on the electron density surface of a molecule. numberanalytics.comnumberanalytics.comdeeporigin.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen of the carbonyl and methoxy groups as regions of negative potential, while the hydrogen atoms and the nitrogen of the piperidinium (B107235) group (if protonated) would show positive potential. This information is crucial for understanding intermolecular interactions and for applications like drug design. deeporigin.comacs.org

Intermolecular Interactions and Crystal Packing Prediction in Solid-State Chemistry

The solid-state architecture of a crystalline material is fundamentally governed by the nature and interplay of intermolecular interactions. For this compound, a molecule possessing a diverse array of functional groups, a rich landscape of non-covalent interactions is anticipated to dictate its crystal packing. While specific crystallographic data for this compound are not publicly available, a theoretical prediction of its solid-state behavior can be constructed by analyzing the interactions common to its constituent chemical moieties, namely the methoxy-substituted phenyl ring, the piperidinomethyl-substituted phenyl ring, and the central carbonyl group.

The primary intermolecular interactions expected to be significant in the crystal lattice of this compound include hydrogen bonds, C-H···π interactions, and π-π stacking. The relative strengths and geometries of these interactions will ultimately determine the most stable three-dimensional arrangement of the molecules.

Predicted Intermolecular Interactions:

The presence of a piperidine (B6355638) nitrogen atom, a carbonyl oxygen, and a methoxy oxygen provides multiple sites for hydrogen bond formation. The piperidine nitrogen, being a hydrogen bond acceptor, can interact with acidic hydrogen atoms from neighboring molecules. More prevalent, however, are likely to be the weaker C-H···O and C-H···N hydrogen bonds. The aromatic and aliphatic C-H groups can act as donors to the lone pairs of the carbonyl and methoxy oxygen atoms, as well as the piperidine nitrogen. mdpi.comresearchgate.netresearchgate.net In structurally related compounds, these types of interactions are crucial in the formation of stable supramolecular assemblies. nih.govresearchgate.net

The interplay of these various interactions can lead to the formation of complex supramolecular synthons, which are recurring structural motifs in crystal engineering. taylorfrancis.com For instance, C-H···O hydrogen bonds might link molecules into chains or dimers, which are then further assembled into a three-dimensional structure through π-π stacking. researchgate.net

Interactive Table of Predicted Intermolecular Interactions and Their Typical Geometries

The following table summarizes the predicted intermolecular interactions for this compound and provides typical geometric parameters observed in similar molecular crystals from the literature.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| C-H···O | Aromatic C-H | Carbonyl O | 3.0 - 3.8 | 120 - 170 |

| C-H···O | Aliphatic C-H | Carbonyl O | 3.0 - 3.8 | 120 - 170 |

| C-H···O | Aromatic C-H | Methoxy O | 3.0 - 3.8 | 120 - 170 |

| C-H···N | Aromatic C-H | Piperidine N | 3.2 - 3.9 | 120 - 170 |

| C-H···π | Aliphatic C-H | Phenyl Ring | 3.4 - 4.0 | 110 - 160 |

| C-H···π | Aromatic C-H | Phenyl Ring | 3.4 - 4.0 | 110 - 160 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (Centroid-Centroid) | - |

Crystal Packing Prediction:

Computational methods for crystal structure prediction (CSP) are increasingly utilized to explore the potential polymorphic forms of a molecule by identifying low-energy crystal packings. For a molecule with the conformational flexibility of this compound, arising from the rotation around several single bonds, the energy landscape of its crystalline forms is likely to be complex.

A CSP study would typically involve:

Conformational Analysis: Identifying the low-energy conformers of the isolated molecule.

Crystal Packing Generation: Generating a large number of hypothetical crystal structures for each low-energy conformer.

Lattice Energy Minimization: Optimizing the geometry of these crystal structures to find the local minima on the lattice energy surface.

The final predicted crystal structures would represent the most thermodynamically stable arrangements. Based on the analysis of related compounds, it is probable that the crystal packing of this compound will be characterized by a dense, layered structure. These layers would likely be formed by molecules interconnected through a network of C-H···O and C-H···N hydrogen bonds, with the layers being held together by weaker van der Waals forces and π-π stacking interactions. The flexible piperidinomethyl group may adopt a conformation that optimizes these packing interactions.

Derivatization and Functionalization Strategies for 2 Methoxy 4 Piperidinomethyl Benzophenone Analogues

Modification of the Piperidinomethyl Side Chain

The piperidinomethyl group offers several avenues for structural diversification, including modification of the piperidine (B6355638) nitrogen, alteration of the ring size, and the creation of new stereocenters.

Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center readily available for alkylation and acylation reactions. These modifications are fundamental for creating a diverse library of analogues.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through nucleophilic substitution reactions. Standard conditions often involve reacting the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net To favor monoalkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to the reaction mixture. researchgate.net Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). researchgate.net

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can alter the electronic and steric properties of the molecule. This is typically accomplished by reacting the piperidine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. A series of piperidine-appended benzophenone (B1666685) analogues has been synthesized via amide linkages, demonstrating the feasibility of this approach. researchgate.netnih.gov

| Modification Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylpiperidine |

| N-Alkylation | Alkyl Halide | Benzyl (B1604629) Bromide (BnBr) | N-Benzylpiperidine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetylpiperidine |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylpiperidine |

Ring Expansions or Contractions of the Piperidine Ring

Altering the size of the heterocyclic ring from a six-membered piperidine to a smaller or larger ring system represents a significant structural modification.

Ring Contraction: Methods have been developed for the ring contraction of piperidines to form pyrrolidines (five-membered rings). One such approach involves a visible light-mediated Norrish type II transformation of α-acylated cyclic piperidines, which yields cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another strategy is the oxidative ring contraction of N-substituted piperidines, which can selectively lead to the formation of pyrrolidin-2-ones under specific oxidative conditions. rsc.org These methods, while requiring initial N-acylation or other modifications, offer a pathway to fundamentally different heterocyclic cores.

Ring Expansion: The expansion of a piperidine ring to a seven-membered ring (azepane) is also a known transformation in heterocyclic chemistry. researchgate.net These reactions can be complex and often involve multi-step sequences, such as ring-opening followed by recyclization. Such strategies are utilized in lead optimization during drug discovery to explore new chemical space. researchgate.net

Introduction of Additional Stereocenters

The introduction of chirality into the piperidine ring can significantly impact the three-dimensional structure of the molecule. Chiral piperidine scaffolds are prevalent in a large number of pharmaceuticals. researchgate.net

Strategies for introducing stereocenters include:

Asymmetric Deprotonation: Using a chiral base system, such as n-butyllithium (n-BuLi) and sparteine, allows for the enantioselective deprotonation at a carbon atom alpha to the nitrogen. The resulting organolithium intermediate can be trapped by an electrophile to generate a new stereocenter with high enantioselectivity. rsc.org

Catalytic Asymmetric Synthesis: Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines provides a pathway to synthesize 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov While this involves constructing the ring from an acyclic precursor, the principles can inform strategies for modifying a pre-existing piperidine ring through functionalization and subsequent stereocontrolled reactions. The introduction of substituents at various positions on the piperidine ring can create chiral centers, and modern synthetic methods offer increasing control over the stereochemical outcome. researchgate.netnews-medical.net

Chemical Modifications of the Benzophenone Core

The benzophenone core itself provides two key regions for derivatization: the aromatic rings and the central carbonyl group.

Substitution Reactions on the Unsubstituted Phenyl Ring

The term "unsubstituted phenyl ring" in the context of 2-Methoxy-4'-piperidinomethyl benzophenone refers to the methoxy-bearing phenyl ring. This ring is susceptible to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

The reactivity and regioselectivity of these substitutions are governed by the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. Conversely, the benzoyl group is a deactivating group and a meta-director. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C3, C5, and C1, though C1 is already substituted).

| Reaction | Typical Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted analogue |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-substituted analogue |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted analogue |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkyl-substituted analogue |

Derivatization at the Carbonyl Group

The ketone carbonyl group is a highly versatile functional handle for a wide array of chemical transformations. wikipedia.org

Key derivatization strategies include:

Reduction: The carbonyl can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: Grignard reagents (R-MgBr) can add to the carbonyl carbon to form a tertiary alcohol, introducing a new alkyl or aryl group. youtube.com

Formation of C=N Bonds: The carbonyl group readily reacts with primary amines (RNH₂) to form imines (Schiff bases), and with hydroxylamine (B1172632) (NH₂OH) to form oximes. It also reacts with hydrazines (RNHNH₂) to form hydrazones. nih.gov These reactions are often used in analytical chemistry for the derivatization of carbonyl compounds. acs.orgchromatographyonline.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond (C=C), yielding a diaryl-substituted alkene.

Conversion to Thioacetal: The carbonyl group can be protected or modified by reacting it with a thiol, such as 1,2-ethanedithiol, in the presence of an acid catalyst to form a cyclic thioacetal.

These transformations allow for the complete removal or replacement of the carbonyl oxygen, leading to significant changes in the geometry and electronic properties of the central part of the molecule.

Strategies for Methoxy Group Transformation

Boron Tribromide (BBr₃) Demethylation: One of the most effective and widely used reagents for the O-demethylation of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by nucleophilic attack of a bromide ion on the methyl group, displacing the phenoxy-dibromoborane, which is subsequently hydrolyzed during aqueous workup to yield the phenol (B47542). nih.govresearchgate.net Reactions are typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of BBr₃. chem-station.com Computational studies suggest a complex mechanism that may involve bimolecular pathways and charged intermediates, with one equivalent of BBr₃ potentially cleaving up to three equivalents of an aryl methyl ether. nih.govgvsu.eduresearchgate.net Given the presence of a basic piperidine nitrogen in the target molecule, an excess of BBr₃ may be required to first neutralize the amine before ether cleavage can occur.

Hydrobromic Acid (HBr) Cleavage: A classical Brønsted acid-mediated approach involves heating the substrate with a concentrated aqueous solution of hydrobromic acid (47-48% HBr). chem-station.com The reaction proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the methyl group. chem-station.com This method often requires high temperatures, potentially up to 130 °C, and may include acetic acid as a co-solvent to improve substrate solubility. chem-station.com While effective, the harsh conditions might not be suitable for complex substrates with sensitive functional groups.

Thiolate-Based Reagents: Nucleophilic cleavage using thiolate anions offers a milder alternative to strong Lewis or Brønsted acids. wikipedia.org Reagents such as sodium ethanethiolate (EtSNa) or dodecanethiol in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can effectively demethylate aryl methyl ethers. chem-station.com This method proceeds via an Sₙ2 mechanism where the thiolate attacks the methyl group. It is particularly useful when acid-labile groups are present elsewhere in the molecule.

Table 1: Comparison of Methoxy Group Transformation Strategies

| Method | Reagent(s) | Typical Conditions | Advantages | Potential Considerations for Target Compound |

|---|---|---|---|---|

| Lewis Acid Cleavage | Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | High efficiency, widely applicable chem-station.comnih.gov | Requires excess reagent due to basic piperidine nitrogen; potential for side reactions. |

| Brønsted Acid Cleavage | 48% Hydrobromic Acid (HBr) | Reflux, ~130 °C, optional acetic acid co-solvent | Inexpensive, straightforward chem-station.com | Harsh conditions may degrade the molecule. |

| Nucleophilic Cleavage | Ethanethiol (EtSH) / NaOH or Dodecanethiol / K₂CO₃ | NMP or DMSO, elevated temperatures | Milder than acid-based methods, good for sensitive substrates chem-station.comwikipedia.org | Requires careful handling of odorous thiols; high temperature may still be needed. |

Synthesis of Polymeric or Supramolecular Structures Incorporating the this compound Scaffold

The bifunctional nature of the this compound scaffold, possessing both a photo-reactive benzophenone unit and a functionalizable piperidine ring, makes it an attractive building block for the construction of advanced macromolecular systems.

Polymeric Structures: The benzophenone moiety is a well-known photoinitiator and cross-linking agent. rsc.orgresearchgate.net Polymers incorporating this scaffold can be designed to form photo-cross-linkable materials. One strategy involves the synthesis of a monomer derived from the parent compound, which can then be copolymerized with other monomers. For example, if the methoxy group is first converted to a hydroxyl group, it can be further reacted to introduce a polymerizable functional group, such as an acrylate (B77674) or a styrenic handle. Subsequent free-radical polymerization with other monomers (e.g., styrene, acrylates) would yield a linear polymer with pendant 2-hydroxy-4'-piperidinomethyl benzophenone units. wwu.edu These pendant groups can then be used to induce cross-linking upon exposure to UV light. rsc.orgresearchgate.net

Another approach is to graft the benzophenone derivative onto a pre-existing polymer backbone. A polymer with reactive side chains (e.g., poly(glycidyl methacrylate) or chloromethylated polystyrene) could be functionalized by reaction with the piperidine nitrogen of the scaffold, covalently attaching it to the polymer.

Supramolecular Structures: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and host-guest interactions, to create large, well-defined assemblies. nih.gov The this compound scaffold can be incorporated into such structures.

Coordination-Driven Self-Assembly: The piperidine nitrogen can act as a ligand for metal ions. By designing appropriate multitopic ligands, coordination with metal centers (e.g., platinum, palladium) can lead to the formation of discrete, hollow supramolecular cages or spheres in a process known as coordination-driven self-assembly. beilstein-journals.org The benzophenone unit would be oriented within these structures, potentially creating a photo-responsive nanocage.

Host-Guest Systems: The benzophenone moiety can be encapsulated as a guest within larger host molecules like calixarenes or cyclodextrins. nih.gov Alternatively, the entire scaffold can be used as a building block for constructing larger, cage-like host structures. For instance, chiral cages have been synthesized that can catalyze supramolecular polymerization. semanticscholar.org The incorporation of redox-active or photo-active units like benzophenone into such cages is a frontier of supramolecular chemistry. nih.gov

Table 2: Strategies for Polymeric and Supramolecular Assembly

| Assembly Type | Strategy | Key Functional Group Utilized | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Polymeric | Monomer Synthesis & Copolymerization | Hydroxyl (post-demethylation) for attachment of polymerizable group | Linear polymer with pendant benzophenone units | Photo-cross-linkable films and materials. rsc.org |

| Polymeric | Polymer Grafting | Piperidine nitrogen | Polymer backbone with covalently attached benzophenone scaffold | Functionalized surfaces, photo-patterning. |

| Supramolecular | Coordination-Driven Self-Assembly | Piperidine nitrogen as a ligand | Discrete metallo-supramolecular cages or polymers beilstein-journals.org | Photo-switchable containers, catalysis in confined spaces. |

| Supramolecular | Host-Guest Chemistry | Entire scaffold as guest or building block | Encapsulation complexes or self-assembled cages nih.gov | Controlled release, molecular recognition. |

Design and Synthesis of Labeled Analogues for Mechanistic and Advanced Analytical Studies

Labeled analogues of this compound are invaluable tools for elucidating biological mechanisms, quantifying distribution in complex systems, and enabling advanced imaging techniques. Labeling can be achieved by incorporating stable or radioactive isotopes.

Isotopically Labeled Analogues (Stable Isotopes): Deuterium (B1214612) (²H or D) labeling is a common strategy for use in mass spectrometry-based quantification (as internal standards) and for studying metabolic pathways by probing the kinetic isotope effect. princeton.edu For this compound, deuterium atoms can be introduced at several positions.

Methoxy Group Labeling: Using a deuterated methylating agent (e.g., CD₃I) in the synthesis of the methoxy group would yield a -OCD₃ labeled analogue.

Aromatic Ring Labeling: Deuterium can be introduced onto the aromatic rings via acid-catalyzed H/D exchange using D₂O or through catalyzed reactions with D₂ gas. princeton.edu

Piperidine Ring Labeling: The piperidine ring can be labeled using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) during a synthesis that involves the reduction of a corresponding pyridinium (B92312) precursor.

Radiolabeled Analogues for PET Imaging: Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that requires labeling the molecule of interest with a positron-emitting radionuclide. nih.gov The choice of isotope depends on its half-life, which should match the biological half-life of the molecule being studied. nih.gov

Fluorine-18 (¹⁸F) Labeling: With a half-life of approximately 110 minutes, ¹⁸F is ideal for studying small molecules with relatively fast pharmacokinetics. nih.govmdpi.com Introducing ¹⁸F onto the benzophenone scaffold would likely require multi-step synthesis of a suitable precursor. For example, a nitro or bromo-substituted analogue could be synthesized and used as a precursor for nucleophilic aromatic substitution with [¹⁸F]fluoride.

Zirconium-89 (⁸⁹Zr) Labeling: For molecules with longer biological persistence, such as antibody conjugates, longer-lived isotopes are preferred. Zirconium-89 (t½ = 78.4 hours) is often used for this purpose. nih.govresearchgate.net Labeling with ⁸⁹Zr requires the molecule to be conjugated to a bifunctional chelator, such as desferrioxamine (Df). The piperidine nitrogen of the scaffold could potentially be acylated with an isothiocyanate-functionalized desferrioxamine derivative (Df-Bz-NCS). This conjugate would then be reacted with [⁸⁹Zr]Zr-oxalate to form the final radiolabeled product. researchgate.net

Table 3: Design of Labeled Analogues

| Label Type | Isotope | Labeling Strategy | Typical Application | Reference |

|---|---|---|---|---|

| Stable Isotope | Deuterium (²H) | Synthesis with deuterated reagents (e.g., CD₃I, NaBD₄) | Internal standard for mass spectrometry, metabolic stability studies. | princeton.edu |

| Radioisotope (PET) | Fluorine-18 (¹⁸F) | Nucleophilic substitution on an activated precursor (e.g., nitro- or halo-analogue) with [¹⁸F]F⁻. | In vivo imaging of small molecule distribution and target engagement. | nih.govmdpi.com |

| Radioisotope (PET) | Zirconium-89 (⁸⁹Zr) | Conjugation of a bifunctional chelator (e.g., Df-Bz-NCS) to the scaffold, followed by chelation with ⁸⁹Zr. | Imaging of slow-clearing molecules or their conjugates. | nih.govresearchgate.net |

Advanced Analytical Approaches for 2 Methoxy 4 Piperidinomethyl Benzophenone

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the pharmaceutical industry for the separation, identification, and quantification of compounds. For 2-Methoxy-4'-piperidinomethyl benzophenone (B1666685), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.

HPLC is the cornerstone for purity assessment and assay of non-volatile and thermally labile compounds like 2-Methoxy-4'-piperidinomethyl benzophenone. A robust HPLC method is essential for monitoring the progress of the synthesis reaction and for the quality control of the final product.

Method Development Strategy:

The development of a stability-indicating HPLC method for this compound would typically involve a systematic approach to optimize the separation of the main component from its potential impurities. Key parameters to be optimized include the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength.

A reverse-phase HPLC (RP-HPLC) method is generally the preferred mode of separation for compounds of this polarity. A C18 or C8 column would likely provide adequate retention and resolution. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution is often employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe.

UV detection is suitable for this molecule due to the presence of the benzophenone chromophore. The detection wavelength would be selected based on the UV spectrum of this compound, likely at one of its absorption maxima to ensure high sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-based linear gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at the absorption maximum of the compound (e.g., ~254 nm or ~280 nm) |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. researchgate.netijpsjournal.com

While this compound itself is not ideal for GC analysis due to its high molecular weight and low volatility, GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. d-nb.inforsc.org These could include residual solvents, starting materials, or low molecular weight byproducts.

Potential Volatile Impurities from Synthesis:

The synthesis of this compound may involve reagents and solvents that could persist as impurities. For example, if the piperidinomethyl group is introduced via a Mannich-type reaction, formaldehyde (B43269) and piperidine (B6355638) could be potential volatile impurities. Solvents used in the synthesis and purification steps (e.g., toluene, methanol (B129727), ethanol) are also common volatile impurities. google.com

Typical GC-MS Analytical Approach:

A headspace GC-MS method is often employed for the analysis of residual solvents to avoid injecting the non-volatile active ingredient into the GC system. For other volatile byproducts, a direct injection of a solution of the sample in a suitable solvent may be used, often after derivatization to increase the volatility of certain impurities. d-nb.info

Representative GC-MS Parameters:

| Parameter | Typical Value |

| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 280 °C) |

| Injection Mode | Split/Splitless or Headspace |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 35-550 |

The mass spectrometer provides definitive identification of the impurities based on their mass spectra, which can be compared to spectral libraries (e.g., NIST). atlantis-press.comresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the definitive identification of unknown impurities. nih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for impurity profiling in the pharmaceutical industry. doi.orgresearchgate.net It combines the powerful separation capabilities of HPLC with the high sensitivity and structural elucidation potential of tandem mass spectrometry. This technique is crucial for identifying and quantifying impurities at very low levels, which is a requirement for ensuring the safety of pharmaceutical products. atlantis-press.com

Application to this compound:

An LC-MS/MS method would be developed to detect and identify potential impurities that are structurally similar to the main compound, as well as degradation products that may form under stress conditions (e.g., heat, light, acid, base, oxidation). The high sensitivity of MS detection allows for the characterization of impurities present at levels below the detection limits of standard UV detectors.

The use of tandem mass spectrometry (MS/MS) involves selecting a precursor ion (typically the molecular ion of an impurity) and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. This fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the impurity.

Expected Impurities and their Analysis:

Potential impurities could arise from incomplete reactions, side reactions, or degradation. For example, impurities related to the starting materials, such as 2-methoxybenzophenone (B1295077) or a derivative of 4-(piperidinomethyl)benzoic acid, might be present. Degradation could involve cleavage of the piperidinomethyl group or modifications to the benzophenone core.

Illustrative LC-MS/MS Data for a Hypothetical Impurity:

| Parameter | Value |

| Hypothetical Impurity | 2-Methoxybenzophenone |

| Precursor Ion [M+H]⁺ (m/z) | 213.09 |

| Key Fragment Ions (m/z) | 135 (loss of C6H5), 105 (benzoyl cation), 77 (phenyl cation) |

| Proposed Structure | Based on the fragmentation pattern, the impurity is identified as 2-methoxybenzophenone. |

For the unambiguous structural elucidation of minor components and byproducts, techniques like Gas Chromatography-Infrared Spectroscopy (GC-IR) or Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can be employed.

GC-IR: This technique provides real-time infrared spectra of compounds as they elute from the GC column. The IR spectrum provides information about the functional groups present in a molecule, which can be complementary to the mass spectral data from GC-MS.

LC-NMR: LC-NMR is a powerful tool for the structural elucidation of non-volatile impurities and degradation products directly in the HPLC eluent. nist.gov It allows for the acquisition of one- and two-dimensional NMR spectra of isolated impurities without the need for offline fraction collection and purification, which can be time-consuming and may lead to sample degradation. This is particularly useful for definitively determining the substitution patterns on the aromatic rings and the structure of complex byproducts.

Spectroelectrochemical Techniques for Redox Behavior Analysis

Spectroelectrochemistry combines spectroscopic measurements with electrochemical control, allowing for the in-situ characterization of electrochemically generated species. For a molecule like this compound, this technique can provide valuable insights into its redox behavior.

Analysis of Redox Properties:

The benzophenone moiety is known to undergo electrochemical reduction. The carbonyl group can be reduced in a one-electron step to form a radical anion, which can be further reduced in a subsequent step. The presence of the methoxy (B1213986) and piperidinomethyl substituents will influence the reduction potential and the stability of the resulting radical species.

By applying a potential to a solution of the compound in an electrochemical cell placed in the light path of a spectrometer (e.g., a UV-Vis or IR spectrometer), the spectral changes accompanying the redox reactions can be monitored. This allows for the identification of the intermediates and final products of the electrochemical process.

Potential Research Findings:

Cyclic Voltammetry (CV): A CV experiment would reveal the reduction and oxidation potentials of this compound.

UV-Vis Spectroelectrochemistry: By monitoring the changes in the UV-Vis spectrum as a function of the applied potential, the formation of the radical anion and other redox species can be observed. The benzophenone radical anion typically exhibits characteristic absorption bands in the visible region.

EPR Spectroelectrochemistry: Electron Paramagnetic Resonance (EPR) spectroscopy can be coupled with electrochemistry to directly detect and characterize the paramagnetic radical anion formed during the reduction of the benzophenone moiety.

Understanding the redox behavior of this compound is important for predicting its potential metabolic pathways (as many biological reactions are redox-based) and for assessing its stability in formulations where it might come into contact with oxidizing or reducing agents.

Microscopic Techniques for Solid-State Characterization (e.g., SEM, TEM) for Morphological Studies Related to Crystallization

The morphology of a crystalline substance, which encompasses its size, shape, and surface topography, is a critical attribute that can significantly impact the bulk properties and processing of a pharmaceutical ingredient. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful high-resolution imaging techniques employed to elucidate these morphological characteristics.

Scanning Electron Microscopy (SEM) provides detailed three-dimensional images of the sample's surface. In the context of this compound, SEM analysis would be instrumental in visualizing the crystal habit (the characteristic external shape of a crystal). The crystallization process, including the choice of solvent and cooling rate, can lead to various crystal forms, from well-defined polyhedra to irregular aggregates or fine needles. SEM imaging allows for the direct observation of these forms, providing insights into the crystallization mechanism and helping to control the process to achieve desired physical properties. For instance, the particle size and shape distribution, which can be quantified from SEM micrographs, are known to affect powder flowability and compaction behavior during tableting.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the examination of the internal structure of the crystals. While less common for routine morphological studies of bulk powder, TEM can be invaluable for investigating nanoscale features, such as crystal defects, dislocations, or the presence of amorphous domains within a crystalline matrix. For this compound, TEM could be used to study the initial stages of nucleation and growth during crystallization, providing fundamental data for optimizing crystallization conditions to favor a specific, stable polymorphic form.

The data obtained from these microscopic techniques are essential for establishing a comprehensive profile of the solid-state structure of this compound, which is vital for quality control and formulation development.

Thermal Analysis Techniques for Understanding Reaction Stability and Polymorphic Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. core.ac.uk These methods are indispensable for characterizing the thermal stability, decomposition, and phase behavior of pharmaceutical compounds like this compound.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. tainstruments.com This technique is primarily used to assess thermal stability and to study decomposition kinetics.

For this compound, a TGA experiment would involve heating a small sample at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere. core.ac.uk The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is a key indicator of the compound's thermal stability. For benzophenone derivatives, decomposition often occurs in multiple steps, and TGA can resolve these stages. nih.gov The initial weight loss in a TGA thermogram might correspond to the loss of residual solvent or moisture, while subsequent, more significant weight loss at higher temperatures indicates the thermal decomposition of the molecule itself. mdpi.com

The decomposition of benzophenone-based structures can proceed through the cleavage of specific bonds within the molecule, such as the Mannich bridge or scissions of the main aromatic backbone. researchgate.net By analyzing the temperatures and percentages of weight loss for each decomposition step, researchers can infer the likely decomposition pathway and identify the most thermally labile parts of the molecule. This information is critical for determining safe processing temperatures and predicting the long-term stability of the compound.

Table 1: Hypothetical TGA Data for Benzophenone Derivatives This table presents typical data that could be obtained from TGA analysis of benzophenone derivatives, illustrating how results are commonly reported.

| Parameter | Description | Typical Value Range for Benzophenone Derivatives |

| Heating Rate | The rate at which the sample temperature is increased. | 10 - 20 °C/min |

| Atmosphere | The gas surrounding the sample during the experiment. | Nitrogen (inert) |

| Sample Size | The initial mass of the sample being analyzed. | 5 - 10 mg |

| Td5% | The temperature at which 5% weight loss occurs, often used as a measure of the onset of decomposition. | 250 - 400 °C nih.gov |

| Decomposition Steps | The number of distinct weight loss events observed in the TGA curve. | 1 - 3 steps researchgate.net |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly sensitive to phase transitions, such as melting, crystallization, and solid-solid transitions between polymorphs. ucl.ac.uk

When analyzing this compound with DSC, the sample would be heated at a controlled rate. The resulting DSC thermogram plots heat flow against temperature. An endothermic peak (a peak where heat is absorbed) typically represents a melting event, and the peak temperature is taken as the melting point (Tm) of the compound. nih.gov The sharpness and shape of the melting endotherm can provide information about the purity of the sample.

Crucially, DSC is a primary tool for the detection and characterization of polymorphism—the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound will have distinct melting points and heats of fusion (ΔHf), which can be quantified from the DSC curve. researchgate.net If this compound can exist in multiple polymorphic forms, DSC scans may show complex behavior, such as a melt-recrystallization event, where a metastable form melts and then recrystallizes into a more stable form before finally melting at a higher temperature. ucl.ac.uk Understanding the polymorphic landscape is of paramount importance in the pharmaceutical industry, as different polymorphs can have different solubilities and stabilities.

The thermal stability data from DSC, combined with TGA, provides a comprehensive understanding of the material's behavior under thermal stress, which is essential for guiding the conditions used in synthetic processes, purification, and formulation. mdpi.com

Table 2: Illustrative DSC Data for a Hypothetical Polymorphic Benzophenone Derivative This table provides an example of how DSC data might look for a compound with multiple polymorphic forms, based on general knowledge of pharmaceutical compounds.

| Polymorphic Form | Melting Point (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) | Observations |

| Form I (Metastable) | ~150 °C | 85 J/g | Melts, may show recrystallization to Form II upon further heating. |

| Form II (Stable) | ~175 °C | 110 J/g | Higher melting point, indicating greater thermodynamic stability. |

Future Directions and Emerging Research Avenues in 2 Methoxy 4 Piperidinomethyl Benzophenone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzophenone (B1666685) derivatives often relies on Friedel-Crafts acylation, which may involve harsh Lewis acid catalysts and chlorinated solvents. mdpi.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Methoxy-4'-piperidinomethyl benzophenone.

Key areas for exploration include:

Catalyst Innovation: Investigating solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to replace homogeneous Lewis acids, thereby simplifying purification and reducing waste.

Greener Reaction Conditions: The use of solvent-free reaction conditions or benign solvents like ionic liquids or supercritical fluids could significantly improve the environmental footprint of the synthesis.